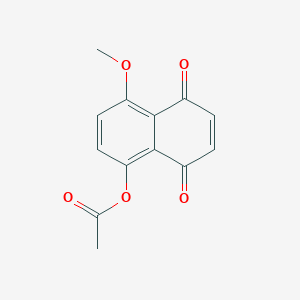

4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate

Description

4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is a naphthoquinone derivative characterized by a methoxy group at position 4, two ketone groups at positions 5 and 8, and an acetate ester at position 1 of the naphthalene ring. Its synthesis typically involves acetylation of hydroxylated precursors under controlled conditions, as seen in analogous compounds .

Properties

CAS No. |

59862-59-8 |

|---|---|

Molecular Formula |

C13H10O5 |

Molecular Weight |

246.21 g/mol |

IUPAC Name |

(4-methoxy-5,8-dioxonaphthalen-1-yl) acetate |

InChI |

InChI=1S/C13H10O5/c1-7(14)18-11-6-5-10(17-2)12-8(15)3-4-9(16)13(11)12/h3-6H,1-2H3 |

InChI Key |

IVQYPWAYMLKHQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate can be achieved through several methods. One common approach involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a chromene derivative. This reaction typically requires the use of anhydrous conditions and specific solvents such as N,N-dimethylformamide (DMF). The reaction is carried out at room temperature with the presence of a fluoride ion source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, including the use of optimized reaction conditions and purification techniques, would apply to its production.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution :

-

The hydroxyl group at position 1 acts as a nucleophile, attacking the electrophilic carbonyl carbon of AcCl.

-

TEA deprotonates the intermediate, facilitating the formation of the acetate ester and scavenging HCl .

Key Influencing Factors :

-

Steric Effects : The dioxo groups (positions 5 and 8) and methoxy group (position 4) may influence regioselectivity and reaction rates .

-

Electron Effects : The methoxy group (electron-donating) may enhance the nucleophilicity of the hydroxyl group, while the dioxo groups (electron-withdrawing) could deactivate adjacent positions .

Related Derivatives and Comparative Analysis

Structural analogs of 4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate demonstrate how substituents affect reactivity:

Optimization Strategies

-

Catalyst Use : Lewis acids (e.g., AlCl₃) enhance reaction rates and selectivity by stabilizing intermediates.

-

Solvent Choice : Polar solvents like dichloromethane or acetone facilitate acylation by dissolving both reactants and stabilizing intermediates .

-

Yield Considerations : Excess acylating agent and prolonged reaction times may lead to over-acylation or side products, necessitating careful stoichiometric control .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of naphthoquinones, including 4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. For instance, a study demonstrated that naphthoquinone derivatives could inhibit the proliferation of various cancer cell lines while sparing normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro tests reveal that it demonstrates effectiveness against a range of bacterial strains and fungi. This property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be employed in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity. For example, it can undergo various chemical transformations such as reduction and functional group modifications to yield compounds with enhanced biological activity .

Synthesis of Naphthoquinone Derivatives

The compound can be utilized in the synthesis of naphthoquinone derivatives through reactions involving electrophilic aromatic substitution or nucleophilic additions. These derivatives are often valuable in the development of dyes, pigments, and other functional materials .

Material Science

Polymerization Applications

In material science, this compound has been explored as a potential monomer for polymerization processes. Its unique structure allows it to participate in radical polymerization reactions, leading to the formation of polymers with specific properties suitable for coatings and adhesives .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent.

Case Study 2: Synthesis of Naphthoquinone Derivatives

In another research project focused on organic synthesis, researchers successfully synthesized several naphthoquinone derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activities compared to their precursors.

Mechanism of Action

The mechanism of action of 4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate involves its interaction with biological molecules through redox reactions. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and antitumoral activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among related compounds:

Key Observations :

- Substituent Position and Electronic Effects : The methoxy group at position 4 in the target compound likely enhances electron density at the aromatic ring compared to hydroxyl or methyl groups in analogs (e.g., compound 6), influencing reactivity and interaction with biological targets .

- Ester Variations : The acetate ester in the target compound may confer higher solubility in polar solvents compared to the ethyl ester in RTK9 or the bulky branched ester in the compound from .

- Core Structure Differences: Quinoline-based analogs () introduce nitrogen into the aromatic system, altering electronic properties and enabling antifungal activity via mechanisms distinct from naphthalene derivatives .

Biological Activity

4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is a synthetic derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, as well as its mechanisms of action.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Polarizability | 24.2 |

| Boiling Point | 387 °C |

| Melting Point | 113 °C |

| Flash Point | 193 °C |

These properties suggest that the compound may exhibit significant interactions with biological targets due to its structural characteristics.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of naphthoquinone derivatives, including this compound. Notably, it has shown activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 3.2 to 3.9 μg/mL against Staphylococcus aureus, which is comparable to standard antibiotics like cefazolin (MIC = 4.2 μg/mL) and cefotaxime (MIC = 8.9 μg/mL) .

- Mechanism of Action : It is suggested that the antibacterial activity may involve competitive inhibition of the cytochrome bc1 complex and generation of reactive oxygen species (ROS), leading to bacterial cell death .

Antiviral Activity

The antiviral effects of naphthoquinones have also been extensively studied. Specifically, this compound exhibited promising results against influenza viruses.

Research Insights:

- Cell Viability : In A549 (human lung carcinoma) and MDCK cells infected with influenza virus A/PR/8/34 (H1N1), the compound improved cell viability with CC values of 316 and 730 μg/mL respectively .

- Viral Replication Inhibition : The compound significantly reduced viral yield in a dose-dependent manner, indicating its potential as an antiviral agent .

Anticancer Activity

Naphthoquinone derivatives are recognized for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented.

Research Findings:

- Mechanisms : The anticancer activity may be attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells. It has been shown to inhibit key enzymes involved in cancer cell proliferation .

- Case Studies : In vitro studies have demonstrated that compounds similar to this compound can lead to significant reductions in tumor cell viability across various cancer lines.

Q & A

Basic: What synthetic strategies are effective for preparing 4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate, and how can functional group compatibility be ensured?

Methodological Answer:

The synthesis of this compound requires careful consideration of protecting groups and reaction conditions. For example:

- Acetylation : Methanol-based esterification under acidic catalysis (e.g., sulfuric acid) can introduce the acetate group, as demonstrated in analogous naphthalene derivatives .

- Oxidation Control : Selective oxidation of dihydronaphthalene to dioxo groups may employ controlled stoichiometry of oxidizing agents (e.g., KMnO₄ or CrO₃) to avoid over-oxidation.

- Functional Group Stability : Use inert atmospheres (N₂/Ar) to prevent degradation of sensitive quinone-like structures during synthesis .

Validation : Monitor intermediates via TLC (n-hexane:ethyl acetate, 9:1) and confirm final product purity via HPLC-MS .

Advanced: How can researchers resolve contradictions between experimental spectroscopic data (e.g., NMR, IR) and computational predictions during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine -/-NMR, IR, and high-resolution mass spectrometry (HRMS) to validate functional groups. For example, IR carbonyl stretches (~1700 cm⁻¹) should align with dioxo and acetate moieties.

- Computational Refinement : Use density functional theory (DFT) to simulate NMR chemical shifts and optimize molecular geometry. Discrepancies may indicate conformational flexibility or solvent effects .

- Crystallographic Confirmation : Single-crystal X-ray diffraction (as in structurally related naphthalene derivatives ) provides definitive proof of regiochemistry and stereochemistry.

Basic: What purification techniques are recommended to isolate high-purity this compound?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for preliminary purification, followed by methanol elution to recover polar intermediates .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate crystalline product, minimizing oily residues common in naphthalene derivatives .

- Silica Gel Chromatography : Employ gradient elution (hexane → ethyl acetate) to separate acetate-containing products from unreacted starting materials .

Advanced: How can computational reaction path searches and quantum chemical calculations improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Pathway Modeling : Use tools like the Artificial Force Induced Reaction (AFIR) method to predict feasible reaction pathways for functionalizing the naphthalene core .

- Docking Studies : Combine DFT-optimized structures with molecular docking (e.g., AutoDock Vina) to screen derivatives for binding affinity to target enzymes or receptors.

- Machine Learning : Train models on PubChem datasets to predict physicochemical properties (e.g., logP, solubility) and prioritize synthetic targets .

Basic: Which analytical techniques are most effective for assessing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH and analyze degradation products via HPLC-MS .

- pH Profiling : Test stability in buffered solutions (pH 1–12) using UV-Vis spectroscopy to track absorbance changes at λ~250 nm (naphthalene π→π* transitions).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify volatile by-products .

Advanced: How can factorial design optimize reaction conditions for scale-up synthesis while minimizing by-product formation?

Methodological Answer:

- Screening Experiments : Use a 2 factorial design to evaluate the impact of variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2 design (8 runs) can identify interactions between acetic anhydride concentration, reaction time, and agitation speed .

- Response Surface Methodology (RSM) : Model yield and impurity levels (e.g., unreacted dihydronaphthalene) using central composite design (CCD) to pinpoint optimal conditions .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Advanced: What mechanistic insights explain the redox behavior of the 5,8-dioxo group in electrochemical or catalytic applications?

Methodological Answer:

- Cyclic Voltammetry (CV) : Characterize redox potentials in non-aqueous electrolytes (e.g., acetonitrile/TBAPF₆). The dioxo group may exhibit reversible reduction peaks at -0.5 to -1.0 V vs. Ag/AgCl .

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during redox cycling, particularly in quinone-like systems.

- Computational Electrochemistry : Simulate electron transfer steps using Marcus theory to correlate experimental and theoretical redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.